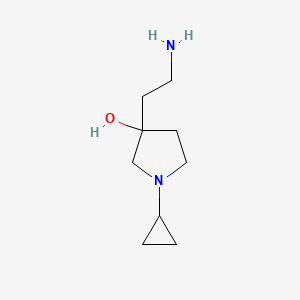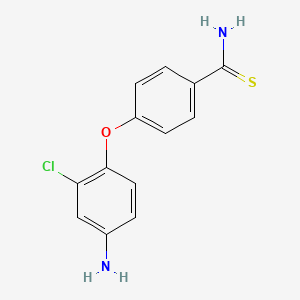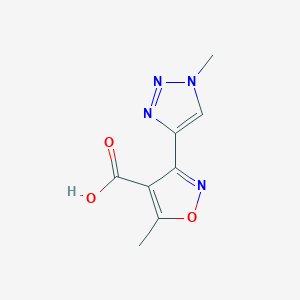
2-Chloro-5-(fluorosulfonyl)-3-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(fluorosulfonyl)-3-methylbenzoic acid is an organic compound with the molecular formula C8H6ClFO4S It is a derivative of benzoic acid, characterized by the presence of chloro, fluorosulfonyl, and methyl substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(fluorosulfonyl)-3-methylbenzoic acid typically involves the introduction of the fluorosulfonyl group onto a pre-existing benzoic acid derivative. One common method is the direct fluorosulfonylation of 2-chloro-3-methylbenzoic acid using fluorosulfonyl chloride (FSO2Cl) under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-5-(fluorosulfonyl)-3-methylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluorosulfonyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfides.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation can produce sulfonic acids.
Aplicaciones Científicas De Investigación
2-Chloro-5-(fluorosulfonyl)-3-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit interesting biological activities, making it a potential candidate for drug discovery.
Medicine: Research into its medicinal properties could lead to the development of new therapeutic agents. Its structural features may allow it to interact with specific biological targets.
Industry: It can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(fluorosulfonyl)-3-methylbenzoic acid depends on its specific application. In chemical reactions, the fluorosulfonyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution or addition reactions. In biological systems, its mechanism of action would depend on its interaction with molecular targets such as enzymes or receptors. The chloro and methyl groups may influence its binding affinity and specificity.
Comparación Con Compuestos Similares
2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid: This compound has a similar structure but with a chlorosulfonyl group instead of a fluorosulfonyl group.
2-Chloro-5-fluorosulfonyl-4-fluorobenzoic acid: This compound has an additional fluorine substituent on the benzene ring.
Uniqueness: 2-Chloro-5-(fluorosulfonyl)-3-methylbenzoic acid is unique due to the presence of both a fluorosulfonyl group and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C8H6ClFO4S |
|---|---|
Peso molecular |
252.65 g/mol |
Nombre IUPAC |
2-chloro-5-fluorosulfonyl-3-methylbenzoic acid |
InChI |
InChI=1S/C8H6ClFO4S/c1-4-2-5(15(10,13)14)3-6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12) |
Clave InChI |
IVXJWTLLKPOBHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1Cl)C(=O)O)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




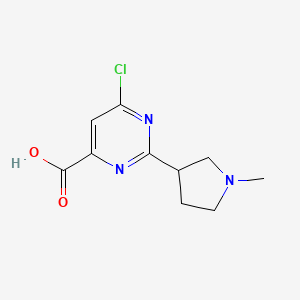
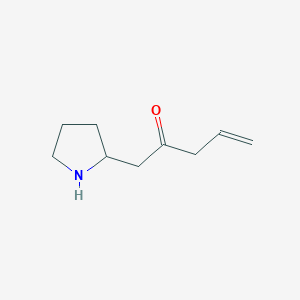
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-cyanophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13204400.png)
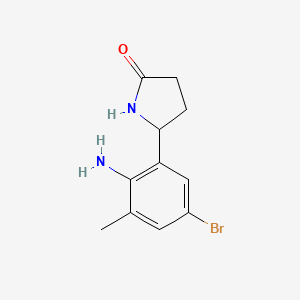

![1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine](/img/structure/B13204422.png)
